4,5-Dichloro-2-methoxybenzonitrile
Description
4,5-Dichloro-2-methoxybenzonitrile is an aromatic nitrile derivative featuring chlorine substituents at the 4- and 5-positions and a methoxy group at the 2-position of the benzene ring. Its molecular formula is C₈H₅Cl₂NO, with an average molecular mass of 202.03 g/mol (calculated from structural analogs in and ). The compound’s structure combines electron-withdrawing chlorine atoms and an electron-donating methoxy group, which influence its reactivity, solubility, and applications in organic synthesis or pharmaceuticals.
Properties
Molecular Formula |
C8H5Cl2NO |
|---|---|
Molecular Weight |
202.03 g/mol |
IUPAC Name |
4,5-dichloro-2-methoxybenzonitrile |
InChI |
InChI=1S/C8H5Cl2NO/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-3H,1H3 |
InChI Key |
NXNFRXRUOUCXMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C#N)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-methoxybenzonitrile typically involves the chlorination of 2-methoxybenzonitrile. The reaction is carried out using chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the chlorine atoms are introduced at the 4 and 5 positions of the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atoms under basic conditions
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of 4,5-dichloro-2-methoxybenzylamine.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used
Scientific Research Applications
4,5-Dichloro-2-methoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Employed in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-methoxybenzonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and pathways, influencing biological processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Structural Isomers: 3,5-Dichloro-2-methoxybenzonitrile
- Molecular Formula: C₈H₅Cl₂NO (identical to the target compound)
- Molecular Weight : 202.03 g/mol
- Key Differences :
- Chlorine substituents at the 3- and 5-positions instead of 4- and 5-positions.
- Altered electronic effects: The meta-substituted chlorines may reduce steric hindrance compared to the para-substituted arrangement in the target compound.
- Reactivity: Positional isomerism can affect regioselectivity in electrophilic substitution reactions .
Functional Group Analogs: 4,5-Dichloro-2-methoxybenzoic Acid
Halogen-Substituted Analogs: 4,5-Difluoro-2-methoxybenzonitrile
Substituent Variants: 4-Methoxybenzonitrile
Methyl vs. Methoxy Analogs: 4,5-Dichloro-2-methylbenzonitrile
- Molecular Formula : C₈H₅Cl₂N
- Molecular Weight : 186.04 g/mol
- Key Differences: Methoxy (-OCH₃) replaced by a methyl (-CH₃) group. Methyl is a weaker electron-donor, reducing resonance stabilization of the benzene ring.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 4,5-Dichloro-2-methoxybenzonitrile | C₈H₅Cl₂NO | 202.03 | 4,5-Cl; 2-OCH₃ | High lipophilicity, moderate reactivity |
| 3,5-Dichloro-2-methoxybenzonitrile | C₈H₅Cl₂NO | 202.03 | 3,5-Cl; 2-OCH₃ | Altered electronic effects vs. 4,5-isomer |
| 4,5-Dichloro-2-methoxybenzoic acid | C₈H₆Cl₂O₃ | 237.04 | 4,5-Cl; 2-OCH₃; -COOH | Higher polarity, acidic |
| 4-Methoxybenzonitrile | C₈H₇NO | 133.15 | 4-OCH₃ | Lower toxicity, simpler synthesis |
| 4,5-Difluoro-2-methoxybenzonitrile | C₈H₅F₂NO | 169.13 | 4,5-F; 2-OCH₃ | Enhanced electronic withdrawal |
| 4,5-Dichloro-2-methylbenzonitrile | C₈H₅Cl₂N | 186.04 | 4,5-Cl; 2-CH₃ | Reduced resonance stabilization |
Biological Activity
4,5-Dichloro-2-methoxybenzonitrile is an organic compound characterized by its unique structural features, including a benzene ring substituted with two chlorine atoms and a methoxy group. This compound has garnered interest in medicinal chemistry due to its potential biological activities , particularly its antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO. The presence of the chlorine and methoxy groups significantly influences its reactivity and interaction with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Benzene Ring | Central aromatic structure |
| Chlorine Substituents | Located at positions 4 and 5 |
| Methoxy Group | Positioned at the 2nd carbon |
| Nitrile Group | Present, enhancing polarity |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies suggest that it may inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest. Notably, research conducted on human cancer cell lines has demonstrated its potential in targeting specific signaling pathways associated with tumor growth.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and leading to downstream effects in cellular signaling.
Case Studies
-
Antimicrobial Efficacy
- A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against a panel of bacterial strains. Results indicated that the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as a therapeutic agent for bacterial infections.
-
Cancer Cell Line Studies
- In a study investigating the effects on breast cancer cell lines, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, suggesting significant anticancer potential.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloro-2-methoxybenzonitrile | Lacks one chlorine atom | Different activity profile |
| 4,5-Dichloro-2-fluorobenzonitrile | Contains fluorine instead of methoxy | Varying reactivity |
| 4-Chloro-3-methoxybenzonitrile | Methoxy group at a different position | Variation in activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
